N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic organic compound characterized by a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group. The structure includes an ethanediamide backbone with ethyl groups at both termini, connected via a two-carbon chain to the piperidine ring. Crystallographic analysis using SHELX software has been critical in resolving its three-dimensional conformation, which is essential for understanding binding interactions .
Properties
IUPAC Name |
N-ethyl-N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-3-20-17(23)18(24)21-10-9-14-6-4-5-11-22(14)27(25,26)15-7-8-16(19)13(2)12-15/h7-8,12,14H,3-6,9-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMSUIQGINIKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorinated benzene sulfonyl group. The piperidine ring can be synthesized through a series of reactions involving piperidine-4-carboxylic acid and various halogen derivatives . The fluorinated benzene sulfonyl group is introduced via electrophilic aromatic substitution reactions . The final step involves coupling the piperidine derivative with the ethanediamide moiety under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonyl group or the piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or piperidine rings.
Scientific Research Applications
N-ethyl-N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-N’-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural Comparison :
- Key Features : Ethyl phenyl(piperidin-2-yl)acetate contains a piperidine ring linked to a phenylacetate ester group. Unlike the sulfonamide moiety in the target compound, this ester group is metabolically labile, prone to hydrolysis by esterases.
- Pharmacological Implications : The ester functionality may confer shorter half-life compared to the sulfonamide group in N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, which is more resistant to enzymatic degradation.
- Legal Status : Ethyl phenyl(piperidin-2-yl)acetate is regulated under the Dangerous Drugs Ordinance (Cap. 134) and international psychotropic substance conventions due to its structural similarity to controlled psychoactive compounds .
Prazosin (Alpha-1 Adrenergic Antagonist)
Functional Comparison :
- Mechanism : Prazosin, a quinazoline derivative, antagonizes alpha-1 adrenergic receptors and is used clinically for hypertension. While structurally distinct from the target compound, both share heterocyclic cores (piperidine vs. quinazoline) and sulfonamide-like groups (in prazosin, a sulfonic acid derivative).
- Receptor Specificity : Prazosin’s efficacy in blocking phencyclidine (PCP)-induced deficits in prepulse inhibition (PPI) suggests alpha-1 receptor modulation . The target compound’s benzenesulfonyl-piperidine structure may interact with similar adrenergic or NMDA pathways, though this remains speculative without direct evidence.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Its structural resemblance to prazosin raises hypotheses about alpha-1 adrenergic or NMDA receptor modulation, warranting further study .
- However, its structural complexity and piperidine core may attract regulatory scrutiny if psychoactive properties are identified.
Biological Activity
N-ethyl-N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Ethyl and piperidine moieties : These contribute to the compound's lipophilicity and ability to penetrate biological membranes.
- Sulfonyl group : Known for its role in enhancing the pharmacological profile of similar compounds.
The molecular formula is , indicating the presence of fluorine, which may enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Autotaxin : The compound has been shown to inhibit autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a significant role in various pathological conditions, including fibrosis and cancer .
- Modulation of Receptor Activity : Preliminary studies suggest that this compound may modulate receptors related to pain and inflammation, potentially offering therapeutic benefits in conditions such as neuropathic pain.
- Impact on Cellular Signaling Pathways : The sulfonamide group may interact with cellular signaling pathways, influencing cell proliferation and apoptosis.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of this compound in various experimental models:
- Pulmonary Fibrosis Model : In a bleomycin-induced pulmonary fibrosis model, the compound demonstrated a sustained reduction in LPA levels and decreased extracellular matrix deposition, indicating its potential as a therapeutic agent for pulmonary fibrosis .
- Neuropathic Pain Studies : Animal studies have shown that administration of this compound resulted in significant pain relief compared to control groups, suggesting its utility in treating chronic pain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
